
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide, also known as CCMS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide-based inhibitor that has been studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of client proteins. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide in vivo to determine its potential as a cancer therapeutic. Additionally, the development of more soluble analogs of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide may improve its efficacy and make it a more viable therapeutic option. Finally, the combination of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide with other cancer therapeutics may enhance its anticancer activity and reduce the likelihood of resistance.
In conclusion, 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is a promising compound that has shown potent anticancer activity in scientific research. Its inhibition of Hsp90 makes it a promising candidate for further development as a cancer therapeutic. Further research is needed to optimize its synthesis, investigate its pharmacokinetics and pharmacodynamics, and develop more soluble analogs.
Méthodes De Synthèse
The synthesis of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the reaction of 2-cyano-3-methylbenzenesulfonamide with 2-bromo-5-cyanopyridine in the presence of a base. The product obtained is then purified by column chromatography to obtain 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide in high yield and purity.
Applications De Recherche Scientifique
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various signaling pathways that are important for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPHTANORHNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2902407.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2902409.png)
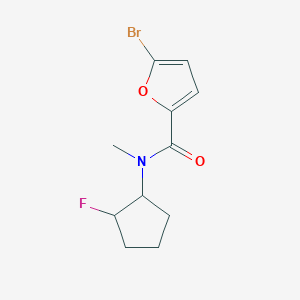
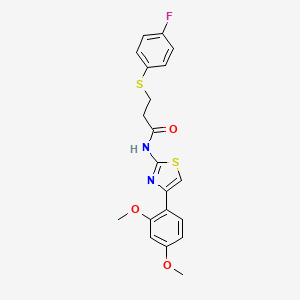
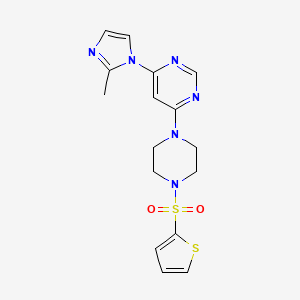
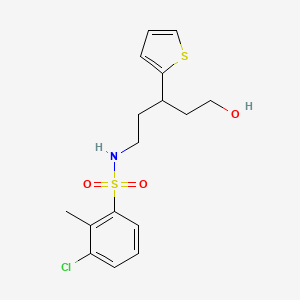


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide](/img/structure/B2902425.png)
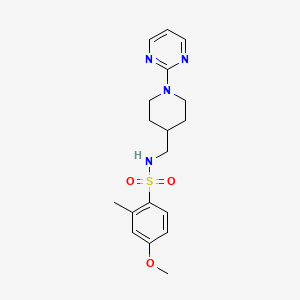
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
